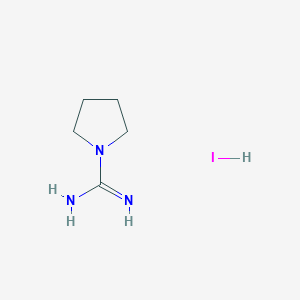
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as MTEP and is widely used as a selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MTEP selectively binds to the mGluR5 receptor and inhibits its activity. This receptor is involved in various processes, including neuronal excitability, synaptic plasticity, and learning and memory. By inhibiting the activity of this receptor, MTEP can modulate these processes and reduce the symptoms of various neurological disorders.
Effets Biochimiques Et Physiologiques
MTEP has been shown to have a significant impact on the biochemical and physiological processes in the brain. It can reduce the release of glutamate, which is a neurotransmitter involved in various processes, including learning and memory. By reducing the release of glutamate, MTEP can modulate the activity of the mGluR5 receptor and reduce the symptoms of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MTEP is widely used in laboratory experiments due to its high selectivity for the mGluR5 receptor. It can be used to study the role of this receptor in various processes, including synaptic plasticity, learning, and memory. However, MTEP has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
List of
Orientations Futures
1. Develop more efficient synthesis methods for MTEP to improve its yield and purity.
2. Investigate the potential therapeutic applications of MTEP in other neurological disorders.
3. Study the long-term effects of MTEP on the brain and its potential neuroprotective effects.
4. Investigate the potential side effects of MTEP at high concentrations.
5. Develop new analogs of MTEP with improved solubility and selectivity for the mGluR5 receptor.
Méthodes De Synthèse
The synthesis of MTEP involves several steps, including the reaction of 4-methoxy-3-thiophenol with 2,2,5,5-tetramethyl-1-pyrrolidinyloxyl (TEMPO) to form 4-methoxy-3-thiophenoxy-TEMPO. This intermediate is then reacted with 2-bromoacetaldehyde diethyl acetal to form the desired product, MTEP. The final step involves the hydrochloride salt formation of MTEP.
Applications De Recherche Scientifique
MTEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to have a neuroprotective effect and can reduce the symptoms of these disorders.
Propriétés
Numéro CAS |
109193-57-9 |
|---|---|
Nom du produit |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride |
Formule moléculaire |
C16H28ClNO3S |
Poids moléculaire |
349.9 g/mol |
Nom IUPAC |
1-(4-methoxythiophen-3-yl)oxy-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H27NO3S.ClH/c1-15(2)6-7-16(3,4)17(15)8-12(18)9-20-14-11-21-10-13(14)19-5;/h10-12,18H,6-9H2,1-5H3;1H |
Clé InChI |
LLZGODJUTFNERV-UHFFFAOYSA-N |
SMILES |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
SMILES canonique |
CC1(CCC(N1CC(COC2=CSC=C2OC)O)(C)C)C.Cl |
Synonymes |
1-Pyrrolidineethanol, alpha-(((4-methoxy-3-thienyl)oxy)methyl)-2,2,5,5 -tetramethyl-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



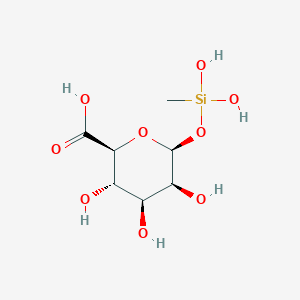
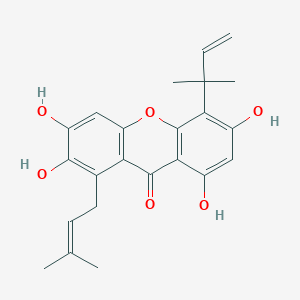
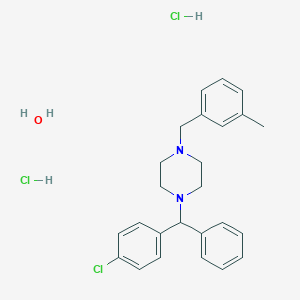
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
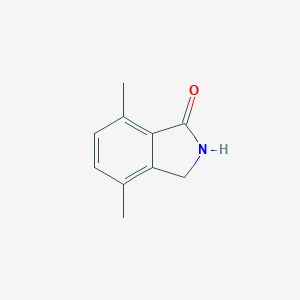
![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)
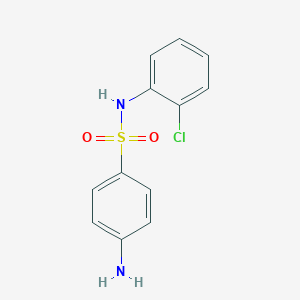
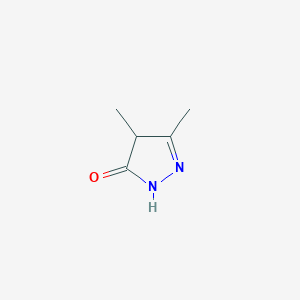
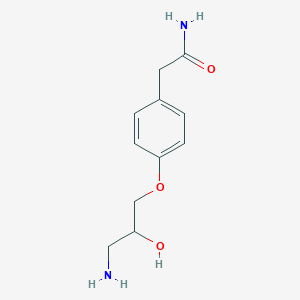
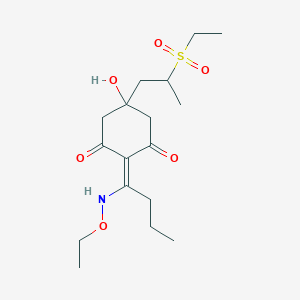
![2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran](/img/structure/B21652.png)
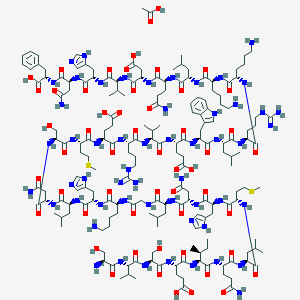
![4-[2-(Methanesulfinyl)ethyl]benzene-1,2-diol](/img/structure/B21657.png)
